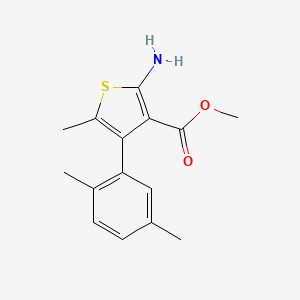![molecular formula C29H16Na2O6 B1606077 4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid CAS No. 5715-76-4](/img/structure/B1606077.png)
4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid is an organic compound that belongs to the family of polycyclic aromatic compounds
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic precursors. A common approach might include Friedel-Crafts acylation, followed by condensation and oxidation reactions under controlled conditions. Specific solvents, catalysts, and temperatures are used to optimize yields.
Industrial Production Methods: : Industrially, the compound is produced in batch processes under stringent conditions to ensure purity. This often involves high-pressure reactors and advanced purification techniques like column chromatography and recrystallization.
化学反応の分析
Types of Reactions: : The compound undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form quinones.
Reduction: : Reduction reactions can convert the ketone group to alcohol.
Substitution: : Electrophilic aromatic substitution reactions on the naphthalene rings.
Common Reagents and Conditions: : Reagents like potassium permanganate, hydrogen gas with palladium catalysts, and chlorinating agents are commonly used. Conditions involve precise control of pH, temperature, and pressure.
Major Products Formed: : The primary products of these reactions include quinone derivatives, reduced alcohol forms, and substituted aromatic compounds.
科学的研究の応用
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: : Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: : Explored in drug development for targeting specific biochemical pathways.
Industry: : Used in the production of dyes, pigments, and as an intermediate in the synthesis of advanced materials.
作用機序
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. It may inhibit specific enzymatic pathways, leading to altered cellular functions. The molecular targets include various proteins involved in metabolic and signaling pathways, contributing to its potential therapeutic effects.
類似化合物との比較
Compared to other polycyclic aromatic compounds:
Similar Compounds: : Anthracene derivatives, naphthoquinones, and other substituted naphthalenes.
Uniqueness: : This compound stands out due to its unique substitution pattern, which influences its reactivity and potential biological activities.
Hopefully, this gives you a solid overview of 4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid. Let's keep diving deeper into the wonders of chemistry!
特性
CAS番号 |
5715-76-4 |
|---|---|
分子式 |
C29H16Na2O6 |
分子量 |
506.4 g/mol |
IUPAC名 |
disodium;4-[(Z)-(3-carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/C29H18O6.2Na/c30-26-19-12-6-4-10-17(19)21(14-23(26)28(32)33)25(16-8-2-1-3-9-16)22-15-24(29(34)35)27(31)20-13-7-5-11-18(20)22;;/h1-15,30H,(H,32,33)(H,34,35);;/q;2*+1/p-2/b25-22-;; |
InChIキー |
YMXSSEMZYBUPOI-PJXKUKQXSA-L |
SMILES |
C1=CC=C(C=C1)C(=C2C=C(C(=O)C3=CC=CC=C32)C(=O)O)C4=CC(=C(C5=CC=CC=C54)O)C(=O)O |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/2\C=C(C(=O)C3=CC=CC=C32)C(=O)O)/C4=CC(=C(C5=CC=CC=C54)[O-])C(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC=C(C=C1)C(=C2C=C(C(=O)C3=CC=CC=C32)C(=O)O)C4=CC(=C(C5=CC=CC=C54)[O-])C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B1606006.png)






![6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1606015.png)
